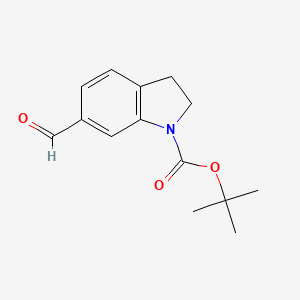

tert-Butyl 6-formylindoline-1-carboxylate

Descripción

Overview of Indoline (B122111) Scaffold in Natural Products and Pharmaceutical Agents

The indoline scaffold, a bicyclic heterocyclic amine consisting of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring, is a core structural motif in a vast array of natural products, particularly in indole (B1671886) alkaloids. rsc.org These naturally occurring compounds exhibit a wide range of biological activities and have been a source of inspiration for the development of new drugs. rsc.org

In recent years, the indoline structure has been increasingly exploited as a fundamental backbone in the design of synthetic pharmaceutical agents. nih.govresearchgate.net Its structural rigidity and three-dimensional character allow for precise orientation of substituents to interact with biological targets. Consequently, indoline derivatives have been investigated and developed for numerous therapeutic applications, demonstrating significant potential as anticancer, antibacterial, anti-inflammatory, and cardiovascular agents. nih.govscilit.com The synthesis and pharmacological activity of indoline derivatives are actively being explored to expand the toolbox available to medicinal chemists for creating novel therapeutics. nih.gov

Role of Formyl Groups in Organic Synthesis and Medicinal Chemistry

The formyl group (–CHO), the functional group that defines aldehydes, is of fundamental importance in organic synthesis. fiveable.mewikipedia.org It is a highly reactive moiety due to the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. fiveable.me This reactivity allows the formyl group to serve as a versatile handle for introducing further molecular complexity. Common transformations include its oxidation to a carboxylic acid, reduction to an alcohol, or participation in various carbon-carbon bond-forming reactions. fiveable.me

Formylation, the process of introducing a formyl group, is a key strategy for functionalizing aromatic and heterocyclic compounds. wikipedia.orgbritannica.com In medicinal chemistry, the incorporation of a formyl group can significantly influence a molecule's pharmacological profile. It can act as a key pharmacophore, engaging in hydrogen bonding or other interactions with a biological target. Furthermore, its presence can enhance the anti-inflammatory and analgesic properties of certain pharmaceutical agents. wisdomlib.org The strategic placement of a formyl group on a drug scaffold is a common tactic used to modulate potency, selectivity, and pharmacokinetic properties.

Significance of tert-Butoxycarbonyl (Boc) Protecting Group in Nitrogen Heterocycle Chemistry

In the multi-step synthesis of complex molecules, particularly those containing multiple reactive sites like nitrogen heterocycles, the use of protecting groups is indispensable. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. total-synthesis.comresearchgate.netwikipedia.org It converts a reactive amine into a less nucleophilic carbamate (B1207046), which is stable under a wide range of reaction conditions, including exposure to many nucleophiles and basic conditions. total-synthesis.comresearchgate.netnih.gov

The key advantage of the Boc group lies in its ease of installation, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid). total-synthesis.comwikipedia.orgnih.gov This acid lability allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., Fmoc, removed by base, or Cbz, removed by hydrogenolysis), a concept known as orthogonality. total-synthesis.com This characteristic makes the Boc group a critical tool in the synthesis of peptides, natural products, and various nitrogen-containing heterocyclic compounds, enabling chemists to control the regioselectivity of reactions and prevent unwanted side reactions. researchgate.netnih.gov

Contextualization of tert-Butyl 6-formylindoline-1-carboxylate within Indoline Research

This compound stands at the confluence of the principles outlined above. This molecule incorporates three key structural features:

The Indoline Core: A pharmaceutically relevant scaffold with proven utility in drug discovery. nih.gov

The Formyl Group: A versatile synthetic handle at the 6-position of the indoline ring, allowing for a wide range of subsequent chemical modifications and derivatizations.

The Boc Protecting Group: Attached to the indoline nitrogen, it deactivates the amine to prevent its participation in undesired reactions while enabling controlled chemical transformations elsewhere on the molecule. researchgate.net

The strategic combination of these components makes this compound a highly valuable building block. It provides a stable yet reactive platform for medicinal chemists to construct more complex molecules. Researchers can utilize the formyl group as a starting point for building novel substituents designed to interact with specific biological targets, while the Boc group ensures the integrity of the indoline nitrogen until its reactivity is desired in a later synthetic step. This positions the compound as a key intermediate in the synthesis of novel indoline-based therapeutic agents. atlantis-press.com

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 6-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZCOLAJWVBFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591283 | |

| Record name | tert-Butyl 6-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391668-75-0 | |

| Record name | tert-Butyl 6-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 6 Formylindoline 1 Carboxylate

Precursor Synthesis and Functionalization Strategies

The initial stages of the synthesis focus on creating a suitable indoline (B122111) precursor that is appropriately functionalized for the subsequent formylation step. This involves the synthesis of the indoline ring itself and the strategic use of a protecting group on the nitrogen atom.

The synthesis of the indoline scaffold can be achieved through various methods, often starting from readily available aromatic compounds. These methods are chosen based on the desired substitution pattern on the benzene (B151609) ring portion of the indoline. Common strategies include the reduction of corresponding indole (B1671886) derivatives or cyclization reactions of appropriately substituted anilines. The choice of synthetic route is critical to ensure that the C6 position is available and activated for the subsequent formylation reaction.

The nitrogen atom of the indoline ring is typically protected to prevent unwanted side reactions and to modulate the reactivity of the aromatic ring during formylation. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. total-synthesis.com It is introduced by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. mdpi.com

The N-Boc group serves two primary functions. Firstly, it deactivates the nitrogen, preventing it from participating in electrophilic aromatic substitution reactions. Secondly, as an electron-withdrawing group, it can influence the regioselectivity of the formylation, directing the incoming electrophile to specific positions on the aromatic ring. beilstein-journals.org The Boc group is favored due to its stability under a range of reaction conditions and the relative ease with which it can be removed using mild acidic conditions, such as with trifluoroacetic acid, or by thermolysis. total-synthesis.comresearchgate.net The robust yet readily cleavable nature of the Boc group makes it an ideal choice for multi-step syntheses. researchgate.net

Regioselective Formylation Strategies for Indoline Derivatives

With the N-Boc protected indoline in hand, the next critical step is the introduction of the formyl group (-CHO) specifically at the C6 position of the indoline ring. This requires a high degree of regioselectivity to avoid the formation of other isomers. Several formylation methods are available for electron-rich aromatic compounds like N-Boc-indoline.

Direct formylation methods introduce the aldehyde functionality in a single step onto the pre-formed indoline ring. The choice of reagent and reaction conditions is paramount to achieving the desired C6 substitution.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. pcbiochemres.comsid.ir The classical reagent is the Vilsmeier reagent, which is a chloromethyleneiminium salt formed from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). pcbiochemres.comorganic-chemistry.org

In the context of N-Boc-indoline, the Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating nature of the indoline ring, moderated by the N-Boc group, directs the electrophilic Vilsmeier reagent to attack the aromatic ring. While the Vilsmeier-Haack reaction is classically known for C3 formylation of indoles, adaptations of the reaction conditions, including the choice of solvent and temperature, can influence the regioselectivity to favor formylation at other positions, including C6. pcbiochemres.comniscpr.res.in The precise conditions required for C6 formylation of N-Boc-indoline have been a subject of detailed investigation to optimize the yield of the desired product.

Table 1: Key Features of the Vilsmeier-Haack Reaction

| Feature | Description |

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) |

| Reactive Species | Vilsmeier Reagent (a chloromethyleneiminium salt) |

| Mechanism | Electrophilic Aromatic Substitution |

| Substrate | Electron-rich aromatic and heteroaromatic compounds |

Direct Formylation Approaches at the C6 Position

Rieche Formylation

The Rieche formylation is another method for introducing a formyl group onto an aromatic ring. wikipedia.org This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). wikipedia.orgsynarchive.com

The reaction proceeds through the formation of a dichloromethyl cation, which acts as the electrophile. This electrophile then attacks the electron-rich aromatic ring of the N-Boc-indoline. The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde. The regioselectivity of the Rieche formylation is influenced by both the electronic effects of the substituents on the indoline ring and the steric hindrance around the potential reaction sites. For N-Boc-indoline, the interplay of these factors can be harnessed to favor formylation at the C6 position.

Table 2: Comparison of Formylation Strategies

| Strategy | Reagents | Advantages |

| Vilsmeier-Haack | DMF, POCl₃ | Well-established, versatile for many electron-rich systems. |

| Rieche | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Effective for certain substrates, offers alternative reactivity. |

Duff Reaction Modifications for Indoline Substrates

The Duff reaction is a classic method for the formylation of highly activated aromatic compounds, traditionally phenols, using hexamine as the formyl source. chemistrysteps.com The reaction proceeds under acidic conditions, generating an electrophilic iminium species that attacks the electron-rich aromatic ring. chemistrysteps.com For less activated substrates, the reaction is notoriously low-yielding.

However, modifications using trifluoroacetic acid (TFA) as the solvent have been shown to extend the reaction's scope to less activated nuclei, such as indane, which is structurally analogous to indoline. byjus.com In this modified procedure, indane reacts with hexamine in TFA at elevated temperatures to produce indane-5-carboxaldehyde. byjus.com

While no direct application of the Duff reaction to tert-butyl indoline-1-carboxylate has been documented in the reviewed literature, the success with indane suggests a potential pathway. The indoline nitrogen, even when protected with a tert-butoxycarbonyl (Boc) group, still donates electron density into the aromatic ring, activating it towards electrophilic substitution. The reaction would be expected to direct the formyl group to the C-6 position, which is para to the nitrogen atom. A significant challenge is the stability of the acid-labile Boc-protecting group under the harsh acidic conditions of the Duff reaction.

Boron-Catalyzed Formylation

Boron-based Lewis acids, particularly boron trifluoride diethyl etherate (BF₃·OEt₂), are effective catalysts for the formylation of electron-rich aromatic and heteroaromatic compounds. masterorganicchemistry.comadichemistry.comnih.govorgsyn.org This method typically employs a formylating agent such as trimethyl orthoformate or dichloromethyl methyl ether. The strong Lewis acid activates the formylating agent, generating a highly electrophilic species that is attacked by the aromatic ring.

Studies on the formylation of N-Boc-indole using BF₃·OEt₂ have shown that the reaction can provide various C-formylindoles, including the C-6 isomer. masterorganicchemistry.comadichemistry.com A critical finding from this research is that the N-Boc protecting group is often cleaved under the strong Lewis acidic conditions. The reaction proceeds with deprotection, followed by formylation of the resulting free indole. adichemistry.comorgsyn.org

Applying this methodology to tert-butyl indoline-1-carboxylate would likely follow a similar pathway. The BF₃·OEt₂ would coordinate to the carbonyl of the Boc group, facilitating its removal. The resulting indoline, a highly activated aromatic amine, would then be readily formylated at the C-6 position. Therefore, while boron-catalyzed formylation is a viable route to 6-formylindoline, it is unlikely to yield the N-Boc protected product directly.

Visible-Light-Promoted Formylation

In recent years, visible-light photoredox catalysis has emerged as a mild and powerful tool for various organic transformations, including C-H functionalization. masterorganicchemistry.com Several methods have been developed for the visible-light-promoted formylation of N-protected indoles. youtube.comresearchgate.netnih.govnih.gov These reactions typically utilize an organic dye photocatalyst, such as Rose Bengal or Eosin Y, a formyl source like tetramethylethylenediamine (TMEDA), and molecular oxygen as a terminal oxidant. researchgate.netnih.gov

The mechanism involves the photocatalyst generating a reactive electrophilic species from the C1 source, which is then attacked by the indole. However, these methods exhibit high regioselectivity for the C-3 position of the indole ring. This is due to the C-3 position having the highest electron density and being the kinetic site of electrophilic attack in the indole system. Applying these specific conditions to an indoline substrate would not be expected to yield the 6-formyl product, as the electronic distribution and reactivity patterns are different. While photocatalysis offers a promising avenue for C-H functionalization, a specific method for the C-6 formylation of indoline has not been prominently reported in the literature reviewed.

Copper(II)-Catalyzed Annulative Formylation Approaches

Copper catalysis is widely used in cross-coupling and C-H activation reactions. Several copper(II)-catalyzed methods have been developed for the synthesis of formylated indoles. libretexts.orgorganic-chemistry.org A notable approach is the annulative formylation, where o-alkynylanilines react with dimethylformamide (DMF) in the presence of a copper(II) catalyst and oxygen. libretexts.org This one-pot reaction proceeds through a cascade of cyclization followed by formylation to construct 1,2-disubstituted 3-formyl indoles. libretexts.orgorganic-chemistry.org

Indirect Formylation via Precursor Transformation

Indirect methods involve the synthesis of an indoline derivative already bearing a functional group at the C-6 position, which is then converted into the desired aldehyde. These multi-step routes often provide better control over regioselectivity.

Oxidation of Primary Alcohols or Methyl Groups to Aldehydes

A reliable indirect route to tert-Butyl 6-formylindoline-1-carboxylate is the oxidation of the corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)indoline-1-carboxylate. This precursor can be synthesized via a multi-step sequence starting from 6-bromoindole. The sequence involves N-protection, lithium-halogen exchange followed by reaction with formaldehyde (B43269) to install the hydroxymethyl group on the indole core, and subsequent reduction of the indole double bond to the indoline. The reduction of N-Boc-indoles to N-Boc-indolines can be achieved efficiently using palladium on carbon with a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS), a method known to be compatible with various functional groups. stackexchange.com

Once the primary alcohol precursor is obtained, it can be oxidized to the aldehyde using a wide range of mild oxidizing agents to avoid over-oxidation to the carboxylic acid.

Table 1: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent | Name | Typical Conditions | Notes |

|---|---|---|---|

| DMP | Dess-Martin Periodinane | CH₂Cl₂, Room Temperature | Mild, tolerates many functional groups, but the reagent is expensive and generates iodinane byproducts. |

| SO₃·py | Sulfur trioxide pyridine (B92270) complex | DMSO, Et₃N, CH₂Cl₂ (Parikh-Doering Oxidation) | Mild conditions, avoids heavy metals. |

| PCC | Pyridinium chlorochromate | CH₂Cl₂, Room Temperature | Reliable and common, but involves stoichiometric chromium(VI), which is toxic. |

Reduction of Carboxylic Acid Derivatives

Another robust indirect strategy is the partial reduction of a carboxylic acid derivative, typically an ester such as tert-butyl 6-(methoxycarbonyl)indoline-1-carboxylate. The synthesis of this ester precursor can be achieved from tert-butyl 6-bromo-1H-indole-1-carboxylate via a palladium-catalyzed carbonylation reaction with carbon monoxide and methanol (B129727), followed by the reduction of the indole ring to indoline. stackexchange.com

The partial reduction of the ester to the aldehyde is most commonly accomplished using Diisobutylaluminium hydride (DIBAL-H). adichemistry.com This transformation requires careful temperature control to prevent over-reduction to the primary alcohol. The reaction is typically performed at -78 °C (dry ice/acetone bath). chemistrysteps.com At this low temperature, a stable tetrahedral intermediate is formed which does not collapse to the aldehyde until aqueous workup. chemistrysteps.com

Table 2: DIBAL-H Reduction of Esters to Aldehydes

| Parameter | Description |

|---|---|

| Reagent | Diisobutylaluminium hydride (DIBAL-H) |

| Mechanism | DIBAL-H, a Lewis acid, coordinates to the ester carbonyl oxygen. This is followed by intramolecular hydride transfer to form a stable tetrahedral intermediate. Upon aqueous workup, this intermediate is hydrolyzed to yield the aldehyde. adichemistry.com |

| Solvent | Aprotic, non-polar solvents such as Toluene, Hexane, or Dichloromethane (B109758) are typically used. |

| Temperature | Critically important. Must be maintained at low temperatures, commonly -78 °C, to prevent the intermediate from collapsing and undergoing a second reduction to the alcohol. chemistrysteps.com |

| Stoichiometry | Typically, 1.0 to 1.2 equivalents of DIBAL-H are used. |

Protecting Group Strategies in the Synthesis of 6-Formylindoline Derivatives

The successful synthesis of 6-formylindoline derivatives hinges on the judicious use of protecting groups, particularly for the indoline nitrogen. The tert-butyloxycarbonyl (N-Boc) group is a commonly employed protecting group in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions.

The orthogonality of a protecting group refers to its stability under a set of reaction conditions designed to modify another part of the molecule. In the context of synthesizing this compound, the N-Boc group must remain intact during the introduction of the formyl group at the C6 position. The stability of the N-Boc group is highly dependent on the chosen formylation method.

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of N-Boc-indoline, the Boc group can direct lithiation to the C7 position. However, achieving C6 formylation would likely require a different directing group or a substrate with blocking groups at other positions. The N-Boc group is generally stable to the strongly basic conditions (e.g., n-BuLi, s-BuLi) used in these reactions at low temperatures.

Electrophilic Aromatic Substitution reactions, such as Friedel-Crafts, Vilsmeier-Haack, and Reimer-Tiemann formylations, are common methods for introducing aldehyde functionalities onto aromatic rings. The N-Boc group on the indoline nitrogen acts as a moderate activating group and directs electrophilic substitution primarily to the C5 position due to steric and electronic effects. Therefore, achieving C6 formylation via these methods is challenging without the presence of other directing groups.

A significant consideration is the stability of the N-Boc group under Lewis acidic conditions often employed in Friedel-Crafts reactions, or the acidic conditions of other formylation methods. For instance, a study on the boron-catalyzed formylation of N-Boc indole demonstrated that the N-Boc group is not orthogonal to the reaction conditions, leading to its cleavage. acs.org This highlights the critical need to select formylation reagents and conditions that are compatible with the acid-labile nature of the N-Boc group.

The following table summarizes the expected orthogonality of the N-Boc group under various potential formylation conditions for an indoline substrate.

| Formylation Method | Reagents | Typical Conditions | N-Boc Group Stability | Citation |

| Directed ortho-Metalation | n-BuLi or s-BuLi, then DMF | THF, -78 °C | Stable | commonorganicchemistry.com |

| Vilsmeier-Haack | POCl₃, DMF | 0 °C to reflux | Potentially Labile | pcbiochemres.comwikipedia.org |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | DCM, 0 °C to rt | Labile | researchgate.net |

| Boron-Catalyzed Formylation | BF₃·OEt₂, TMOF | Neat, rt | Labile (on indole) | acs.org |

Following the successful formylation of the indoline ring at the C6 position, the removal of the N-Boc protecting group is often the subsequent step in a synthetic sequence. The presence of the electron-withdrawing formyl group at the C6 position can influence the conditions required for deprotection.

The standard method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent. These conditions are generally effective for the deprotection of this compound.

However, for substrates containing other acid-sensitive functional groups, milder deprotection methods are desirable. A variety of reagents and conditions have been developed for the cleavage of the N-Boc group, offering a range of selectivities.

The table below outlines several methods applicable to the deprotection of N-Boc protected amines, which could be applied to this compound.

| Deprotection Reagent | Solvent | Conditions | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to rt | Standard and highly effective method. |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate (B1210297) | 0 °C to rt | Provides the hydrochloride salt of the amine. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | A milder Lewis acid approach. researchgate.net |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Room Temperature | A milder protic acid alternative. |

| Oxalyl Chloride | Methanol | Room Temperature | A mild method, though the mechanism is not simply HCl generation. |

Chemical Transformations and Derivatizations of the Formyl Group in Tert Butyl 6 Formylindoline 1 Carboxylate

Reductions to Hydroxyl and Alkyl Derivatives

The aldehyde functionality can be readily reduced to either a primary alcohol (hydroxymethyl group) or fully reduced to a methyl group, depending on the reagents and conditions employed.

The most common transformation is the reduction to the corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)indoline-1-carboxylate. This is typically achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a standard and efficient method for this conversion. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

For the complete reduction of the formyl group to a methyl group, yielding tert-butyl 6-methylindoline-1-carboxylate, more forcing conditions are necessary. Classical methods for such deoxygenation include the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by treating the aldehyde with hydrazine (B178648) (H₂NNH₂), followed by deprotonation and elimination of nitrogen gas under strong basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures.

Clemmensen Reduction: This method employs an amalgamated zinc (Zn(Hg)) catalyst in the presence of a strong acid, typically concentrated hydrochloric acid, to effect the reduction.

| Transformation | Product | Reagents and Conditions |

| Reduction to Alcohol | tert-Butyl 6-(hydroxymethyl)indoline-1-carboxylate | NaBH₄, Methanol, 0 °C to rt |

| Reduction to Alkyl | tert-Butyl 6-methylindoline-1-carboxylate | 1. H₂NNH₂, 2. KOH, heat (Wolff-Kishner) |

| Reduction to Alkyl | tert-Butyl 6-methylindoline-1-carboxylate | Zn(Hg), conc. HCl (Clemmensen) |

Oxidations to Carboxylic Acid Derivatives

The aldehyde group can be easily oxidized to a carboxylic acid, yielding 1-(tert-butoxycarbonyl)indoline-6-carboxylic acid. This transformation is a key step for further derivatization, such as amide bond formation. A variety of oxidizing agents can be used. organic-chemistry.orgresearchgate.net

Potassium Permanganate (KMnO₄): A strong and inexpensive oxidizing agent, typically used under basic or neutral conditions followed by an acidic workup.

Jones Oxidation: Utilizes chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetone. This is a powerful oxidant suitable for many substrates.

Pinnick Oxidation: A milder and highly chemoselective method that uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid (like sodium dihydrogen phosphate (B84403), NaH₂PO₄) and a chlorine scavenger (such as 2-methyl-2-butene). researchgate.net This method is particularly useful for substrates with other sensitive functional groups. researchgate.net

The resulting carboxylic acid can then be coupled with various amines to form amides, a common reaction in the synthesis of biologically active molecules. d-nb.inforsc.org

| Product | Reagents and Conditions | Reaction Type |

| 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid | KMnO₄, NaOH, H₂O, then H₃O⁺ | Strong Oxidation |

| 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid | CrO₃, H₂SO₄, Acetone | Jones Oxidation |

| 1-(tert-Butoxycarbonyl)indoline-1-carboxylic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | Pinnick Oxidation |

Nucleophilic Additions to the Carbonyl Group

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by a wide range of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds and the creation of secondary alcohols or alkenes.

Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to the formyl group. The reaction results in the formation of a secondary alcohol upon aqueous workup. This method allows for the introduction of a variety of alkyl, vinyl, or aryl groups at the position of the original formyl group.

| Reagent | Reagent Type | Product Structure (after workup) | Product Name Example (R=CH₃) |

| R-MgX | Grignard | tert-Butyl 6-(1-hydroxyalkyl)indoline-1-carboxylate | tert-Butyl 6-(1-hydroxyethyl)indoline-1-carboxylate |

| R-Li | Organolithium | tert-Butyl 6-(1-hydroxyalkyl)indoline-1-carboxylate | tert-Butyl 6-(1-hydroxyethyl)indoline-1-carboxylate |

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for converting aldehydes into alkenes by forming a carbon-carbon double bond. wikipedia.orgorganic-chemistry.org

The Wittig reaction employs a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. organic-chemistry.orgmasterorganicchemistry.com The nature of the substituent on the ylide determines the stereoselectivity of the resulting alkene. Non-stabilized ylides (e.g., R=alkyl) generally favor the formation of (Z)-alkenes, whereas stabilized ylides (e.g., R=ester, ketone) tend to produce (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generated by treating a phosphonate ester with a base like sodium hydride (NaH). wikipedia.orgconicet.gov.ar HWE reactions are generally more advantageous than Wittig reactions as the byproduct, a water-soluble phosphate salt, is easily removed. organic-chemistry.org Furthermore, HWE reactions with stabilized phosphonates almost exclusively yield the thermodynamically more stable (E)-alkene. organic-chemistry.orgresearchgate.net

| Reaction | Reagent | Base | Typical Product Stereochemistry |

| Wittig | Ph₃P⁺-CH₂R Br⁻ | n-BuLi, NaH, NaOMe | (Z) for non-stabilized ylides, (E) for stabilized |

| HWE | (EtO)₂P(O)-CH₂R | NaH, K₂CO₃ | Predominantly (E) |

The aldol (B89426) condensation involves the reaction of the aldehyde with an enol or enolate ion derived from another carbonyl compound (e.g., a ketone or ester). The reaction, which can be catalyzed by either acid or base, results in the formation of a β-hydroxy carbonyl compound (an aldol adduct). harvard.edu Subsequent dehydration of this adduct can occur, particularly under heating or strong catalytic conditions, to yield an α,β-unsaturated carbonyl compound. The stereochemical outcome of the reaction can often be controlled by using pre-formed lithium or boron enolates, following models such as the Zimmerman-Traxler transition state. harvard.edu

| Enolate Source | Catalyst/Base | Initial Product (Aldol Adduct) |

| Acetone | NaOH, H₂O | tert-Butyl 6-(3-hydroxy-3-methylbutan-2-yl)indoline-1-carboxylate |

| Ethyl acetate (B1210297) | LDA, THF, -78 °C | tert-Butyl 6-(3-hydroxy-3-ethoxypropanoyl)indoline-1-carboxylate |

| Cyclohexanone | Pyrrolidine (B122466) (enamine) | tert-Butyl 6-(hydroxy(2-oxocyclohexyl)methyl)indoline-1-carboxylate |

Condensation Reactions

Condensation reactions involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a small molecule, typically water. These reactions are crucial for synthesizing imines, enamines, and α,β-unsaturated systems.

One of the most fundamental condensation reactions is the formation of an imine (or Schiff base) through reaction with a primary amine. This reaction is often the first step in reductive amination , where the intermediate imine is reduced in situ with an agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to afford a secondary amine. mdpi.comorganic-chemistry.org

The Knoevenagel condensation is another important C-C bond-forming reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates). organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). The initial adduct readily undergoes dehydration to produce a stable, conjugated α,β-unsaturated product. researchgate.net

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| Imine Formation | R-NH₂ (Primary Amine) | Mild acid (e.g., AcOH) | Imine |

| Reductive Amination | R-NH₂, NaBH₃CN or NaBH(OAc)₃ | Methanol or Dichloromethane (B109758) | Secondary Amine |

| Knoevenagel Condensation | CH₂(CN)₂ (Malononitrile) | Piperidine, Ethanol, reflux | Dicyanovinyl derivative |

| Knoevenagel Condensation | CH₂(COOEt)₂ (Diethyl malonate) | Piperidine, Ethanol, reflux | α,β-Unsaturated ester |

Table of Mentioned Compounds

| Chemical Name |

| 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid |

| 2-methyl-2-butene |

| Acetone |

| Clemmensen |

| Chromium trioxide |

| Cyclohexanone |

| Diethyl malonate |

| Ethanol |

| Ethyl acetate |

| Hydrazine |

| Hydrochloric acid |

| Jones |

| Malonic acid |

| Malononitrile |

| Methanol |

| Phenylsilane |

| Piperidine |

| Potassium tert-butoxide |

| Potassium hydroxide |

| Potassium permanganate |

| Pyridine |

| Pyrrolidine |

| Sodium borohydride |

| Sodium chlorite |

| Sodium cyanoborohydride |

| Sodium dihydrogen phosphate |

| Sodium hydride |

| Sodium triacetoxyborohydride |

| Sulfuric acid |

| tert-Butyl 6-(1-hydroxyethyl)indoline-1-carboxylate |

| tert-Butyl 6-formylindoline-1-carboxylate |

| tert-Butyl 6-(hydroxymethyl)indoline-1-carboxylate |

| tert-Butyl 6-methylindoline-1-carboxylate |

| Wolff-Kishner |

| Zinc |

Imine and Oxime Formation

The condensation of the formyl group with primary amines and hydroxylamine (B1172632) derivatives provides access to imines (Schiff bases) and oximes, respectively. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel bioactive compounds and functional materials.

Imine Formation:

The reaction of this compound with primary amines leads to the formation of the corresponding imines. This transformation is typically carried out in a suitable organic solvent, often with acid catalysis to facilitate the dehydration of the intermediate hemiaminal. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

While specific literature on the imine formation of this compound is not extensively detailed, the general principles of imine synthesis from aromatic aldehydes are well-established. The reaction conditions can be optimized by varying the solvent, catalyst, and temperature to achieve high yields of the desired imine products.

Oxime Formation:

The conversion of the formyl group to an oxime is achieved through its reaction with hydroxylamine or its salts, such as hydroxylamine hydrochloride. This reaction is a reliable method for the derivatization of aldehydes and ketones. For this compound, the reaction with hydroxylamine under controlled pH conditions yields tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate. smolecule.comvulcanchem.com The (Z)-configuration of the oxime is often the thermodynamically favored isomer. vulcanchem.com

The introduction of the hydroxyimino group can be accomplished using either acidic or basic conditions to facilitate the formation of the C=N bond. smolecule.com This functional group is of particular interest as it can participate in hydrogen bonding and coordinate with metal ions, which can influence the biological activity of the molecule. vulcanchem.com

| Reactant | Reagent | Product | Conditions | Reference |

| This compound | Hydroxylamine | tert-Butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate | Acidic or basic catalysis | smolecule.com |

| This compound | Hydroxylamine HCl | tert-Butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate | Controlled pH | vulcanchem.com |

Hydrazone and Semicarbazone Formation

Further derivatization of the formyl group can be achieved through reactions with hydrazine and its derivatives, leading to the formation of hydrazones and semicarbazones. These derivatives are often crystalline solids and can be useful for the characterization and purification of the parent aldehyde.

Hydrazone Formation:

The reaction of this compound with hydrazine or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. This condensation reaction is typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. The resulting hydrazones can serve as versatile intermediates for further synthetic transformations, such as in the Fischer indole (B1671886) synthesis or the Wolff-Kishner reduction.

Semicarbazone Formation:

Semicarbazones are formed by the reaction of the formyl group with semicarbazide (B1199961) hydrochloride, usually in the presence of a base like sodium acetate to liberate the free semicarbazide. This reaction is a classic method for the derivatization of aldehydes and ketones. The formation of the semicarbazone from this compound would proceed via a similar condensation mechanism.

| Reactant | Reagent | Product Type | General Conditions |

| This compound | Hydrazine / Substituted Hydrazine | Hydrazone | Alcoholic solvent, optional acid catalysis |

| This compound | Semicarbazide HCl / NaOAc | Semicarbazone | Aqueous ethanol |

Synthetic Applications and Intermediate Utility of Tert Butyl 6 Formylindoline 1 Carboxylate

Building Block for Complex Indoline-Based Scaffolds

The inherent reactivity of the aldehyde functional group, coupled with the stability of the Boc-protected indoline (B122111) core, makes tert-butyl 6-formylindoline-1-carboxylate a favored precursor for the synthesis of complex indoline-based scaffolds. These scaffolds are central to the development of novel therapeutic agents and functional materials.

The aldehyde functionality of this compound is instrumental in the construction of fused polycyclic systems. One of the key reactions in this context is the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines and other related fused heterocyclic structures. While specific examples detailing the use of this compound in Pictet-Spengler reactions are not extensively documented in readily available literature, the general applicability of this reaction to aromatic aldehydes suggests its potential in this area.

The reaction would theoretically involve the condensation of this compound with a β-arylethylamine, followed by an acid-catalyzed intramolecular cyclization to yield a fused polycyclic system. The electron-donating nature of the indoline nitrogen, even when protected, would facilitate the electrophilic aromatic substitution required for ring closure. The resulting polycyclic scaffold could then be further functionalized to access a variety of complex molecular architectures.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Potential Application |

| This compound | β-Arylethylamine | Pictet-Spengler | Fused Polycyclic Indoline | Core scaffold for alkaloids and pharmaceuticals |

The synthesis of enantiomerically pure indolines is of paramount importance in medicinal chemistry, as the chirality of a molecule often dictates its biological activity. The aldehyde group of this compound provides a handle for introducing stereocenters into the indoline scaffold through various stereoselective transformations.

For instance, asymmetric nucleophilic addition to the aldehyde can establish a new chiral center at the benzylic position. The use of chiral reagents or catalysts in reactions such as aldol (B89426) additions, Henry reactions, or Grignard additions can lead to the formation of chiral secondary alcohols with high enantiomeric excess. These chiral intermediates can then be further elaborated to construct complex chiral indoline derivatives. Although specific published examples for this compound are scarce, this approach represents a standard and powerful strategy in asymmetric synthesis.

| Transformation | Reagent/Catalyst | Product Stereochemistry | Potential Chiral Products |

| Asymmetric Aldol Addition | Chiral Lewis Acid/Base | Syn/Anti Diastereomers | Chiral β-hydroxy indolinyl ketones |

| Asymmetric Henry Reaction | Chiral Metal Complex | Enantiomerically enriched nitroaldols | Chiral β-nitro indolinyl alcohols |

| Asymmetric Grignard Addition | Chiral Ligand | Enantiomerically enriched secondary alcohols | Chiral indolinyl carbinols |

Precursor for Advanced Pharmaceutical Intermediates

The indoline core is a prevalent motif in a multitude of pharmaceutical agents, and this compound serves as a key precursor for the synthesis of advanced pharmaceutical intermediates. Its bifunctional nature allows for sequential or tandem reactions to build up molecular complexity efficiently. The aldehyde can be converted into a variety of other functional groups, such as amines, carboxylic acids, or nitriles, which are common functionalities in drug molecules.

This compound is particularly valuable in the development of drugs targeting neurological disorders, cancer, and inflammatory conditions. myskinrecipes.com The ability to readily modify the 6-position of the indoline ring allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Role in Target-Oriented Synthesis of Bioactive Molecules

In the realm of total synthesis, this compound can be envisioned as a strategic starting material for the synthesis of complex natural products and other bioactive molecules containing the indoline framework. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and various condensation reactions, to extend the carbon skeleton.

Furthermore, the Boc-protecting group can be readily removed under acidic conditions, unveiling the indoline nitrogen for further functionalization. This versatility makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. It serves as a key reagent in the preparation of peptidomimetics and other biologically active compounds. myskinrecipes.com

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For tert-Butyl 6-formylindoline-1-carboxylate, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques to unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule.

¹H NMR, ¹³C NMR, and 2D NMR Techniques

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the aldehyde proton, the aliphatic protons of the indoline (B122111) ring, and the protons of the tert-butyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide information about the electronic environment and neighboring protons for each site.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbons of the ester and aldehyde, the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbons of the tert-butyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₄H₁₇NO₃). The fragmentation pattern, typically induced by electron ionization (EI), would show characteristic losses, such as the loss of the tert-butyl group ([M-57]⁺) or the entire tert-butoxycarbonyl group, providing evidence for the presence of these functionalities.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to display characteristic absorption bands for:

The C=O stretch of the aldehyde group (typically around 1685-1710 cm⁻¹).

The C=O stretch of the carbamate (B1207046) (ester) group (typically around 1700-1725 cm⁻¹).

The C-H stretches of the aromatic and aliphatic portions of the molecule.

The C-N stretching of the indoline ring.

X-ray Crystallography for Solid-State Structure Determination

Should the compound form suitable single crystals, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the molecule's conformation and packing arrangement in the crystal lattice.

Q & A

Q. What are the optimal synthetic routes and purification methods for tert-Butyl 6-formylindoline-1-carboxylate?

The compound is typically synthesized via Boc protection of the indoline nitrogen, followed by formylation at the 6-position. Key steps include:

- Protection : Use di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the indoline nitrogen under anhydrous conditions .

- Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) for regioselective formylation .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity product .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and formyl proton (δ ~10 ppm). Dynamic NMR at low temperatures (e.g., 200 K) can resolve conformational isomerism .

- X-ray Crystallography : SHELXL refinement (via the SHELX suite) resolves molecular conformation and hydrogen-bonding patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic distribution .

Q. How stable is this compound under typical storage conditions?

The compound is stable at room temperature when stored in airtight containers with desiccants. Degradation occurs under prolonged exposure to moisture or acidic/basic conditions, leading to Boc deprotection or formyl group reactivity .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

Use factorial design (e.g., response surface methodology) to identify critical factors:

Q. What strategies enable selective functionalization of the formyl group in this compound?

The formyl group undergoes nucleophilic additions (e.g., Grignard reagents) or condensation reactions (e.g., with hydrazines for hydrazone formation). Steric hindrance from the tert-butyl group directs reactivity to the formyl site. Computational studies (DFT) predict transition states to guide regioselectivity .

Q. How do hydrogen-bonding networks influence the crystallization of this compound?

Graph set analysis (Etter’s formalism) reveals C=O···H–N and C=O···H–C interactions that stabilize crystal packing. Solvent polarity during crystallization affects hydrogen-bond strength and lattice symmetry .

Q. What methodologies resolve contradictions between computational and experimental conformational data?

- DFT with Explicit Solvent : Gas-phase calculations may favor axial tert-butyl conformers, but implicit solvent models (e.g., PCM) or explicit solvent molecules (e.g., DCM) align better with experimental NMR data .

- Low-Temperature NMR : Slows conformational exchange, allowing observation of minor isomers undetected in room-temperature spectra .

Q. How can this compound be applied in multicomponent reactions (MCRs)?

The formyl group participates in Ugi or Passerini reactions to generate peptidomimetics. For example, coupling with amines and isocyanides yields indoline-based scaffolds for drug discovery .

Safety and Handling

Q. What safety protocols are recommended despite the compound’s “no known hazards” classification?

- General Precautions : Use fume hoods, avoid ignition sources, and wear PPE (gloves, goggles) .

- Waste Disposal : Treat as special waste; incinerate via licensed facilities to prevent environmental release .

Data Analysis and Reporting

Q. How should researchers report crystallographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.